Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-
Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-
Brand Name:
Vulcanchem
CAS No.:
81677-61-4
VCID:
VC21095965
InChI:
InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1
SMILES:
C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
Molecular Formula:
C9H11N3O3
Molecular Weight:
209.2 g/mol
Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-
CAS No.: 81677-61-4
Cat. No.: VC21095965
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81677-61-4 |
|---|---|
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1 |
| Standard InChI Key | GZVVTACFGLQAFF-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)N)N)[N+](=O)[O-] |
| SMILES | C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator